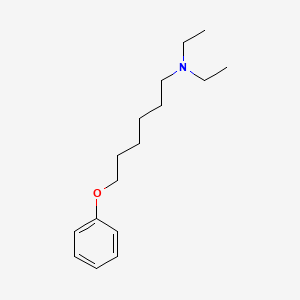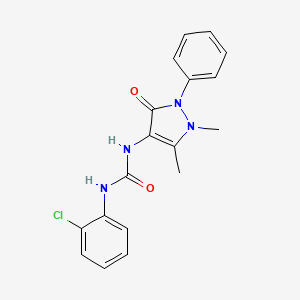
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide
Vue d'ensemble
Description
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide, also known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNQ is a redox-active quinone that can act as an electron acceptor and donor, making it a useful tool in studying biological processes that involve electron transfer.
Mécanisme D'action
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide acts as an electron acceptor and donor, undergoing redox reactions that generate ROS. These ROS can then interact with cellular components such as proteins, lipids, and DNA, leading to oxidative damage. 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of stress response pathways. 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide has also been shown to have anti-inflammatory effects, potentially due to its ability to induce apoptosis in inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide is its ability to generate ROS in a controlled manner, allowing researchers to study the effects of oxidative stress on cellular processes. However, 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide can also be toxic at high concentrations, limiting its use in certain experiments. Additionally, 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide may not accurately reflect the effects of endogenous ROS production, as it generates ROS in a non-physiological manner.
Orientations Futures
There are many potential future directions for research involving 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide, including studies on the role of ROS in aging and neurodegenerative diseases, the development of new therapies for cancer and inflammatory diseases, and the use of 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide as a tool for studying redox signaling pathways. Additionally, further research is needed to fully understand the limitations and potential toxicity of 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide in various experimental settings.
Applications De Recherche Scientifique
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide has been used in various scientific research applications, including studies on oxidative stress, mitochondrial function, and electron transport chain activity. 2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide is particularly useful in studies related to the generation of reactive oxygen species (ROS) and the role of ROS in cellular signaling and disease.
Propriétés
IUPAC Name |
2,6-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-12-8-7-10(9-11(12)18(20)21)17-16(19)15-13(23-2)5-4-6-14(15)24-3/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQKGFVYWEYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4732804.png)
![ethyl 4-{3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4732811.png)
![N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4732823.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-2-furamide](/img/structure/B4732832.png)
![1-[(3-chlorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4732852.png)


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732864.png)
![N-[3-(dimethylamino)propyl]-N-[(2-methoxy-1-naphthyl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4732865.png)


![N-(3-{[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4732887.png)